REACTION_CXSMILES
|
C([O:8][C:9]1[C:10](=[O:28])[N:11]([CH3:27])[CH:12]=[C:13]([C:15]2[N:20]=[C:19]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[CH:18]=[CH:17][N:16]=2)[CH:14]=1)C1C=CC=CC=1.C(S)C.B(F)(F)F.CCOCC>CO>[OH:8][C:9]1[C:10](=[O:28])[N:11]([CH3:27])[CH:12]=[C:13]([C:15]2[N:20]=[C:19]([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:18]=[CH:17][N:16]=2)[CH:14]=1 |f:2.3|
|
Name
|
3-(benzyloxy)-1-methyl-5-(4-phenylpyrimidin-2-yl)pyridin-2(1H)-one
|
Quantity
|
21 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(N(C=C(C1)C1=NC=CC(=N1)C1=CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
31.8 mg
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
73 mg
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
ADDITION
|
Details
|
by preparative HPLC (5-50% CH3CN/H2O over 20 min, 0.05% added TFA)
|
Duration
|
20 min
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(N(C=C(C1)C1=NC=CC(=N1)C1=CC=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |